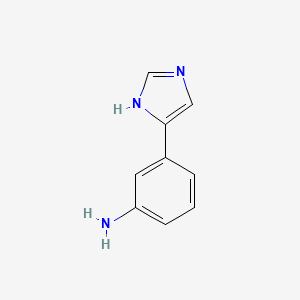

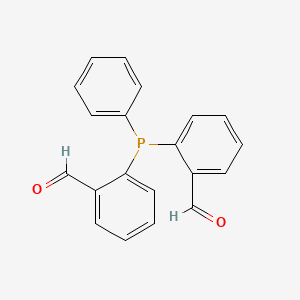

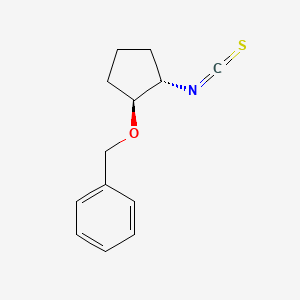

(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate

説明

This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.

Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This involves a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This involves a discussion of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This involves a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用

Synthesis and Biological Activities

Isothiocyanates, including compounds structurally related to “(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate,” have been widely studied for their synthesis and biological activities. The synthesis of various isothiocyanates has led to the development of heterocyclic systems with anticipated biological activities. For instance, 2-Furoyl isothiocyanate has been used as a building block to synthesize different heterocyclic systems such as 1,2,4-triazoline, thiadiazolidine, and others, which have shown antimicrobial activities (Hemdan, 2010). Similarly, benzoyl isothiocyanate has reacted with active methylene reagents to synthesize various heterocyclic derivatives (Mohareb et al., 1987).

Anticarcinogenic and Chemopreventive Properties

Organic isothiocyanates have been identified for their anticarcinogenic activities, blocking the production of tumors induced in rodents by various carcinogens. The anticarcinogenic effects appear to be mediated by suppressing carcinogen activation and inducing Phase 2 enzymes, which detoxify electrophilic metabolites (Zhang & Talalay, 1994). This principle has been extended to benzyl isothiocyanate (BITC), which induced DNA damage, caused G2/M cell cycle arrest, and apoptosis in human pancreatic cancer cells, suggesting a mechanism involving multiple signaling pathways (Zhang et al., 2006).

Antimicrobial Activity

Isothiocyanates from cruciferous plants have shown antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with benzyl-isothiocyanate being particularly effective. This suggests a strong relationship between the chemical structure of isothiocyanates and their antibacterial effectiveness (Dias et al., 2014).

Enzyme Induction and Metabolic Effects

Isothiocyanates, such as benzyl isothiocyanate, modify the expression of G2/M arrest-related genes, indicating a potential to induce apoptosis selectively in proliferating pre-cancerous cells through a cell cycle arrest-dependent mechanism (Miyoshi et al., 2004).

Corrosion Inhibition

The application of isothiocyanates extends beyond biological activities to include practical uses such as corrosion inhibition. Isoxazolidines, derived from the cycloaddition of cyclic nitrone with isothiocyanates, have shown excellent corrosion inhibition efficiency of mild steel in acidic solutions (Ali et al., 2003).

Safety And Hazards

This involves a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.

将来の方向性

This involves a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.

特性

IUPAC Name |

[(1S,2S)-2-isothiocyanatocyclopentyl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c16-10-14-12-7-4-8-13(12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXSISUCDSDZAB-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474512 | |

| Record name | (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate | |

CAS RN |

737000-91-8 | |

| Record name | [[[(1S,2S)-2-Isothiocyanatocyclopentyl]oxy]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)

![6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B1611369.png)

![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)